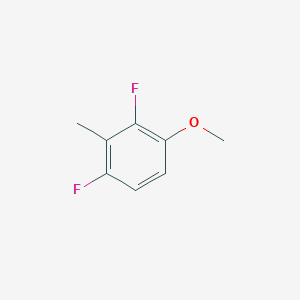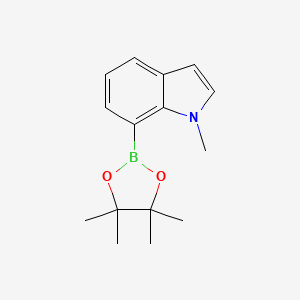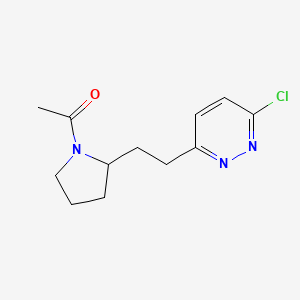
1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone
Übersicht
Beschreibung
1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C12H16ClN3O . It has recently gained significant attention in the field of chemistry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H16ClN3O . Unfortunately, the specific structural details are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Iron and Cobalt Dichloride Complexes : 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a related compound, was synthesized to create NNN tridentate ligands, which were used to coordinate with iron(II) and cobalt(II) dichloride. These complexes exhibited good catalytic activities for ethylene reactivity, including oligomerization and polymerization, with higher activities observed at elevated ethylene pressure (Sun et al., 2007).
Photoinduced Direct Oxidative Annulation : A process involving photoinduced direct oxidative annulation was described for 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and related compounds, leading to the synthesis of highly functionalized 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones (Zhang et al., 2017).
Biological Activities
Antioxidant Activity : Some newly synthesized pyrrolyl selenolopyridine compounds, which are structurally related, showed remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).
Antibacterial and Antifungal Activities : New Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone and its derivatives demonstrated antibacterial activity against various gram-positive and gram-negative bacteria. Additionally, synthesized compounds showed moderate antifungal activity against strains of Candida (Patel et al., 2011; Mamolo et al., 2003).
Catalysis
- Catalytic Behavior of Ligands : The catalytic behavior of ligands derived from similar compounds towards ethylene reactivity was studied, showing that the iron and cobalt complexes with para-methyl substituents of aryl group linked on the imino group exhibited the highest activity (Sun et al., 2007).
Eigenschaften
IUPAC Name |
1-[2-[2-(6-chloropyridazin-3-yl)ethyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-8-2-3-11(16)6-4-10-5-7-12(13)15-14-10/h5,7,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWXOJYWBPXYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CCC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(6-Chloropyridazin-3-yl)ethyl)pyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



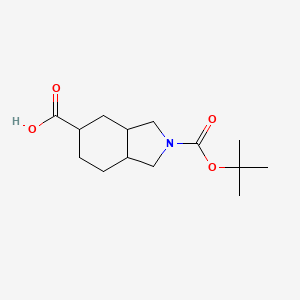

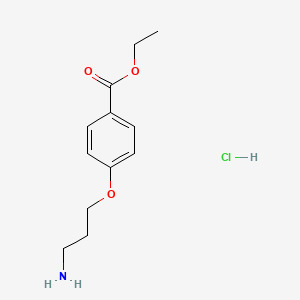
![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)

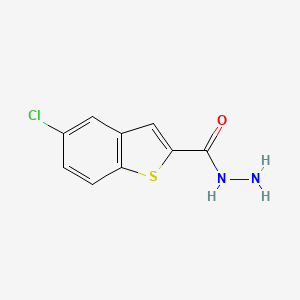
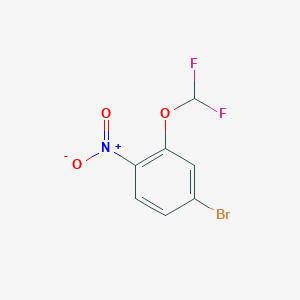
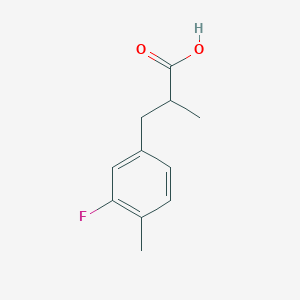

![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
